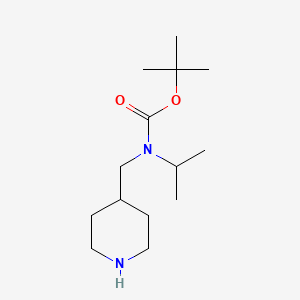

Isopropyl-(Piperidin-4-ylmethyl)-carbaminsäure-tert-butylester

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for a similar compound, tert-butyl (4-phenyl-4-piperidinyl)methylcarbamate, is provided: 1S/C17H26N2O2/c1-16(2,3)21-15(20)19-13-17(9-11-18-12-10-17)14-7-5-4-6-8-14/h4-8,18H,9-13H2,1-3H3, (H,19,20) . This can give an idea about the structure of the compound.Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Piperidinderivate, wie die in Frage stehende Verbindung, spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Sie sind in mehr als zwanzig Klassen von Arzneimitteln vorhanden . Die pharmazeutischen Anwendungen synthetischer und natürlicher Piperidine wurden umfassend untersucht .

Antibakterielle Aktivität

Arylureaderivate von Aryloxy-(1-Phenylpropyl)-alizyklischen Diaminen, zu denen die Verbindung gehört, haben eine hohe antimikrobielle Aktivität gegen multiresistente grampositive Bakterien gezeigt . Dies deutet darauf hin, dass diese Verbindungen zu neuen antibakteriellen Wirkstoffen entwickelt werden könnten .

Arzneimittelentwicklung

Piperidin-haltige Verbindungen sind einer der wichtigsten synthetischen medizinischen Bausteine für die Arzneimittelentwicklung . Die Synthese dieser Verbindungen ist weit verbreitet, und sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie .

Chemische Synthese

Die Verbindung kann in verschiedenen intra- und intermolekularen Reaktionen verwendet werden, die zur Bildung verschiedener Piperidinderivate führen . Dazu gehören substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .

Biologische Bewertung

Die Verbindung wurde bei der Entdeckung und biologischen Bewertung von potenziellen Medikamenten verwendet . Dies beinhaltet die Prüfung der Auswirkungen der Verbindung auf verschiedene biologische Systeme, um ihre potenziellen therapeutischen Wirkungen zu bestimmen .

Antidepressivum-ähnliche Aktivität

Einige Studien deuten darauf hin, dass die Verbindung eine antidepressivum-ähnliche Aktivität haben könnte . Nach intravenöser Verabreichung haben Verbindungen, die mit ihr verwandt sind, robuste Ex-vivo-GluN2B-Zielbindungen bei Nagetieren und eine antidepressivum-ähnliche Aktivität bei Mäusen gezeigt .

Wirkmechanismus

Target of Action

It is known that the compound has strong bactericidal properties .

Mode of Action

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester acts by inducing depolarization of the bacterial cytoplasmic membrane . This suggests that the compound’s antibacterial action is due to the dissipation of the bacterial membrane potential .

Result of Action

The molecular and cellular effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester’s action primarily involve the disruption of the bacterial cell membrane potential . This disruption can lead to the death of the bacteria, thereby exhibiting the compound’s bactericidal properties .

Biochemische Analyse

Biochemical Properties

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect biochemical pathways and cellular processes. For instance, it may interact with enzymes involved in the metabolism of other compounds, altering their activity and function .

Cellular Effects

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound may alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact metabolic pathways, affecting the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in biochemical pathways. It may also bind to specific proteins, altering their function and activity. These interactions can result in changes in gene expression, affecting cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness .

Dosage Effects in Animal Models

The effects of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may be observed at high doses, indicating the importance of dosage in determining the compound’s safety and efficacy .

Metabolic Pathways

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting the metabolism of other compounds. The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. These interactions are crucial for understanding the compound’s role in biochemical processes .

Transport and Distribution

The transport and distribution of Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular processes .

Subcellular Localization

Isopropyl-piperidin-4-ylmethyl-carbamic acid tert-butyl ester exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes and its overall biochemical activity .

Eigenschaften

IUPAC Name |

tert-butyl N-(piperidin-4-ylmethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-11(2)16(13(17)18-14(3,4)5)10-12-6-8-15-9-7-12/h11-12,15H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLBPMPMHHADCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1CCNCC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)

![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)